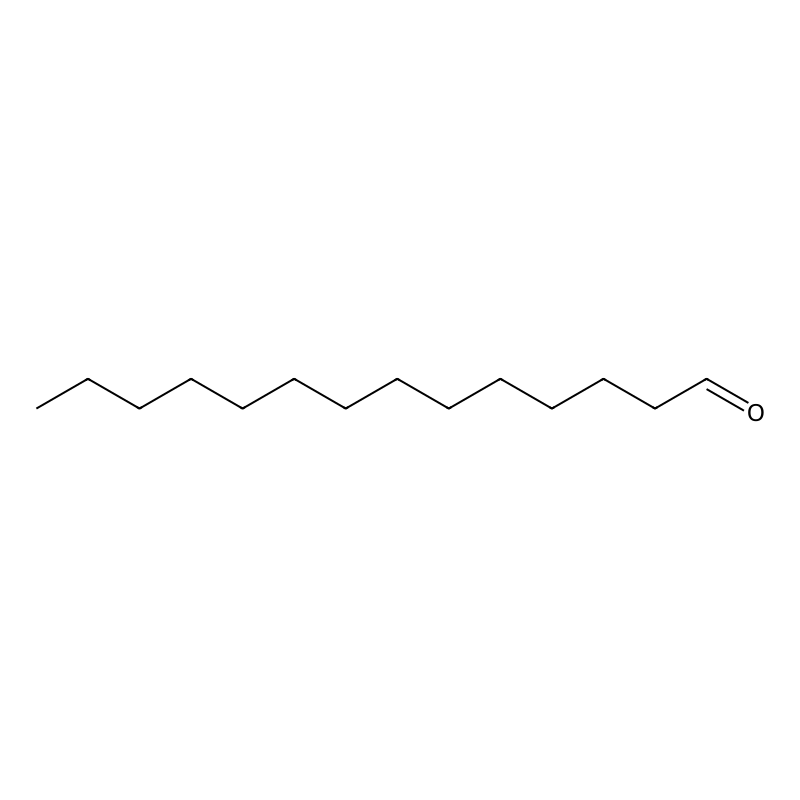Tetradecanal

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
1 ml in 1 ml of 80% alcohol (in ethanol)
Synonyms
Canonical SMILES
Bacterial Bioluminescence
Studies have investigated tetradecanal's role in the bioluminescence of certain bacteria, specifically Vibrio harveyi. This bacterium emits light through a complex enzymatic reaction involving fatty acids. Research suggests that tetradecanal might be the natural aldehyde substrate used in this process []. Scientists observed that mutants deficient in producing aldehydes could be stimulated to emit light by adding tetradecanal, indicating its potential role as the natural light-emitting molecule [].
Plant Metabolite and Antimicrobial Properties
Tetradecanal is a known plant metabolite, found in various plants like coriander and Mikania cordifolia []. Research suggests it might possess antimicrobial properties. Studies have shown that tetradecanal exhibits some inhibitory activity against certain bacterial and fungal strains. However, further investigation is needed to understand its potential applications as an antimicrobial agent.
Ongoing Research
Current research on tetradecanal is exploring its potential applications in various fields. These include:
Tetradecanal, also known as myristyl aldehyde, is a long-chain fatty aldehyde with the chemical formula C₁₄H₂₈O. It belongs to the class of organic compounds known as fatty aldehydes, characterized by their long carbon chains typically containing at least 12 carbon atoms. Tetradecanal is specifically a derivative of tetradecane, where two hydrogen atoms at the terminal carbon are replaced by an oxo group. This compound is naturally produced by certain bioluminescent bacteria, particularly those in the Vibrio genus, and plays a crucial role in their light-emission systems .
One crucial role of tetradecanal in biological systems is its involvement in bioluminescence. Vibrio fischeri, a bioluminescent bacterium, utilizes tetradecanal as a substrate for its luciferase enzyme to produce light []. The exact mechanism involves complex enzymatic reactions, but tetradecanal plays a vital role in this light-emitting process [].
Tetradecanal exhibits significant biological activity, particularly in microbial systems. It has been identified as a natural aldehyde that stimulates luminescence in certain bacterial mutants. The presence of tetradecanal can enhance light emission up to 60-fold when combined with inhibitors of respiration such as cyanide, indicating its role in metabolic recycling within these organisms . Furthermore, its structure suggests potential interactions with biological membranes due to its hydrophobic nature.
Tetradecanal can be synthesized through various methods:
- Oxidation of Myristic Acid: The most straightforward method involves the oxidation of myristic acid (tetradecanoic acid) using oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction of Myristic Acid Derivatives: Reduction of myristic acid derivatives or esters can also yield tetradecanal.
- Chemical Synthesis: Advanced synthetic routes may involve multi-step reactions starting from simpler hydrocarbons or through the use of Grignard reagents followed by oxidation.
These methods allow for the production of tetradecanal in both laboratory and industrial settings .
Tetradecanal has several applications across different fields:
- Biotechnology: Utilized in studies related to bioluminescence and microbial metabolism.
- Flavor and Fragrance Industry: Employed for its pleasant odor profile in perfumery and flavoring agents.
- Pharmaceuticals: Investigated for potential therapeutic uses due to its biological activity.
Its unique properties make it valuable in research and industrial applications .
Research has shown that tetradecanal interacts specifically with certain bacterial enzymes involved in luminescence. Studies indicate that it may influence metabolic pathways related to fatty acid synthesis and degradation. Interaction studies often focus on its role as a substrate for luciferase enzymes and its effects on luminescent bacteria under varying conditions .
Tetradecanal shares structural similarities with other long-chain fatty aldehydes. Below is a comparison with some related compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Dodecanal | C₁₂H₂₄O | Shorter chain length; used in flavoring |
| Hexadecanal | C₁₆H₃₂O | Longer chain; found in various plant oils |
| Octadecanal | C₁₈H₃₈O | Present in waxes; used in cosmetics |
Uniqueness of Tetradecanal: Tetradecanal's specific role in bioluminescence sets it apart from these compounds. Its ability to stimulate light emission in bacterial systems highlights its unique biological significance compared to other fatty aldehydes .
Physical Description
colourless to pale yellow liquid/fatty, orris-like odou
XLogP3
Boiling Point
Density
Melting Point
Mp 30 ° (23 °)
30°C
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 2 of 1461 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 1459 of 1461 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty aldehydes [FA06]








